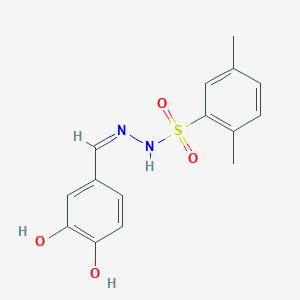
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide, also known as DHBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology.
作用機序
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide is also soluble in organic solvents, which makes it easy to handle and manipulate. However, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous systems. Additionally, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide can be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide. One potential area of research is the development of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanisms underlying the antioxidant and anti-inflammatory effects of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide. Additionally, the use of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide in combination with other drugs or therapies could be explored. Finally, the development of new synthesis methods for N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide could lead to improved yields and purity, which could facilitate its use in various applications.
合成法
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide can be synthesized by the reaction of 3,4-dihydroxybenzaldehyde and 2,5-dimethylbenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-3-4-11(2)15(7-10)22(20,21)17-16-9-12-5-6-13(18)14(19)8-12/h3-9,17-19H,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDHLLNBEUZBGY-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,2-dichloro-3-phenylcyclopropyl)methylene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B6133030.png)
![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-(5-methyl-2-furyl)-1,2,4-triazin-3-amine](/img/structure/B6133055.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B6133060.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-dimethylpiperazine](/img/structure/B6133065.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B6133091.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B6133093.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6133100.png)
![1-(2-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6133105.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)


![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)